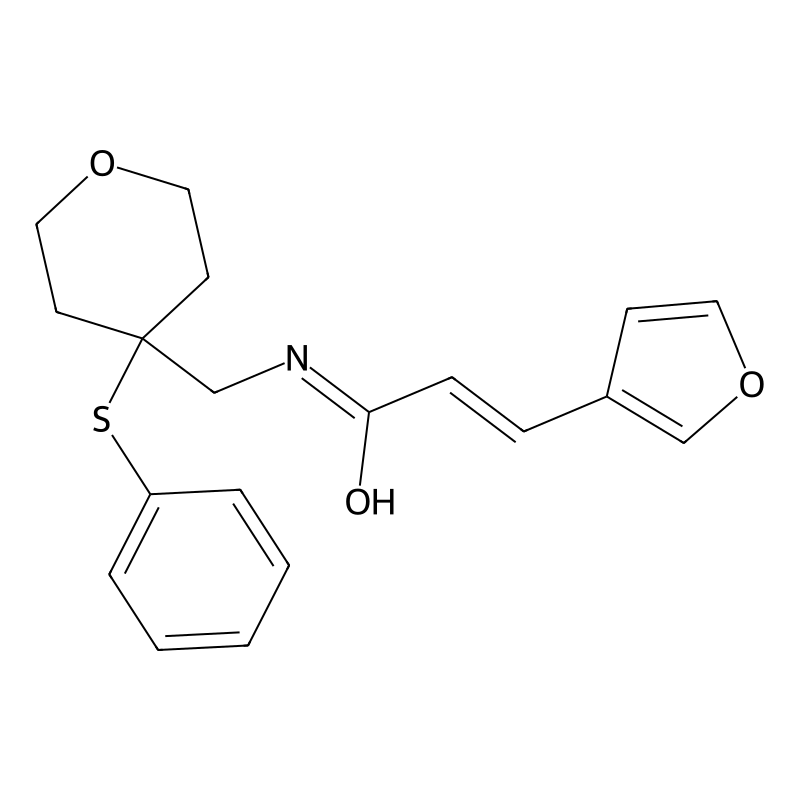(E)-3-(furan-3-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
The compound (E)-3-(furan-3-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is an organic molecule characterized by its unique structural features, which include a furan moiety and a tetrahydro-pyran derivative. Its molecular formula is , and it has a molecular weight of approximately 357.46 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the presence of biologically relevant functional groups.
There is no scientific literature available on the mechanism of action of this specific compound.
- Nucleophilic Addition: The acrylamide moiety can undergo nucleophilic attack, leading to various derivatives.
- Electrophilic Aromatic Substitution: The furan ring can be modified through electrophilic substitution, allowing for the introduction of different substituents.
- Oxidation and Reduction: The tetrahydro-pyran ring can be oxidized to form carbonyl compounds or reduced to generate alcohols.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties: Many furan derivatives have shown efficacy against various bacterial strains.
- Anticancer Activity: Some studies suggest that acrylamide derivatives can inhibit cancer cell proliferation.
- Anti-inflammatory Effects: Compounds containing tetrahydro-pyran rings have been investigated for their potential anti-inflammatory properties.
The synthesis of (E)-3-(furan-3-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide can be achieved through several methods, including:
- Condensation Reactions: This involves the reaction between furan derivatives and tetrahydro-pyran derivatives under acidic or basic conditions to form the desired acrylamide.
- Michael Addition: A Michael addition reaction can be utilized where a nucleophile attacks the electrophilic carbon in the acrylamide structure.
- Functional Group Transformations: Various functional group transformations can be employed to introduce the phenylthio group onto the tetrahydro-pyran framework.
The compound has potential applications in:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting infectious diseases or cancer.
- Material Science: Its unique structure may allow for incorporation into polymers or coatings with specific properties.
- Chemical Research: It serves as a useful intermediate in organic synthesis for developing more complex molecules.
Interaction studies involving this compound could focus on:
- Protein Binding Affinity: Assessing how well the compound binds to target proteins, which is crucial for understanding its pharmacological effects.
- Mechanism of Action Studies: Investigating how the compound affects biological pathways at the molecular level.
- Toxicological Assessments: Evaluating any potential cytotoxic effects on human cells or model organisms.
Several compounds share structural similarities with (E)-3-(furan-3-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide, highlighting its uniqueness:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide | Antimicrobial | |
| N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide | Anticancer | |
| 5-(4-bromophenyl)-4-(phenylthio)dihydrofuran | Antimicrobial |
The unique combination of a furan ring with a tetrahydro-pyran unit and phenylthio substituent distinguishes this compound from others, potentially enhancing its biological activity and applicability in various fields.








